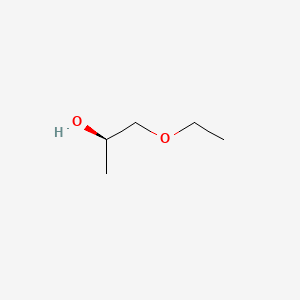

(2R)-1-ethoxypropan-2-ol

Description

Historical Context of Chiral Alkoxy Alcohols in Advanced Organic Synthesis Research

The significance of chiral molecules, and by extension chiral alcohols, in organic synthesis is a cornerstone of modern chemistry. Historically, the development of methods to obtain enantiomerically pure compounds was a major challenge. Early strategies included classical optical resolution via the formation of diastereomers, a technique that often involves wasteful consumption of reagents to separate the unwanted enantiomer. masterorganicchemistry.com Another foundational approach is the "chiral pool," which utilizes naturally occurring chiral compounds like amino acids, sugars, and terpenes as inexpensive starting materials for the synthesis of new enantiopure molecules. masterorganicchemistry.com

The advent of biocatalysis marked a significant leap forward. The use of enzymes, such as lipases and alcohol dehydrogenases, under mild conditions, offered high chemo-, regio-, and enantioselectivity in the synthesis of chiral molecules. researchgate.net These biocatalysts are well-known for their ability to perform kinetic resolutions of racemic mixtures with high efficiency and specificity. researchgate.netmdpi.com For instance, the enzymatic kinetic resolution of racemic alcohols, where an enzyme selectively acylates one enantiomer leaving the other unreacted, became a powerful tool for accessing single-enantiomer alcohols. mdpi.com The development of these methods provided the essential groundwork for utilizing simple chiral alkoxy alcohols as building blocks in more complex synthetic endeavors.

Contemporary Relevance of (2R)-1-ethoxypropan-2-ol in Stereoselective Synthesis and Chiral Chemistry

The contemporary relevance of (2R)-1-ethoxypropan-2-ol is primarily centered on its preparation and its potential as a chiral precursor. The most prominent method for obtaining this enantiomer is through the enzymatic kinetic resolution of its racemic form, 1-ethoxypropan-2-ol.

Detailed research has shown that lipases can be highly effective for this purpose. Specifically, lipases are used for the enantioselective hydrolysis of the corresponding acetate (B1210297) or for the transesterification of the alcohol. google.com A patent describes the enzymatic resolution of propylene (B89431) glycol alkyl ethers at high concentrations using a hydrolase, with lipases being particularly effective. google.com One documented method involves the use of Lipase B from Candida antarctica (CAL-B) to preferentially acetylate the (R)-enantiomer from a racemic mixture of 1-ethoxypropan-2-ol, leaving the (S)-alcohol unreacted. Current time information in Bangalore, IN.

Table of Enzymatic Kinetic Resolution Parameters:

| Parameter | Value / Condition |

|---|---|

| Enzyme | Lipase B from Candida antarctica (CAL-B) |

| Reaction | Enantioselective acetylation |

| Substrate | Racemic 1-ethoxypropan-2-ol |

| Acyl Donor | Not specified, but typical for such reactions |

| Temperature | 25–30°C |

| Solvent | Hexane (B92381) or toluene |

| Reaction Time | 24–48 hours |

| Result | Preferential acetylation of the (R)-enantiomer |

Data sourced from a study on the synthesis of 2-acetoxy-1-ethoxypropane. Current time information in Bangalore, IN.

While the synthesis of enantiopure (2R)-1-ethoxypropan-2-ol is established, its direct application in subsequent stereoselective reactions is not extensively documented in readily available literature. It is often categorized as a chiral building block, implying its utility in constructing larger chiral molecules. bldpharm.com For example, its acetate derivative, [(2R)-1-ethoxypropan-2-yl] acetate, has been investigated for its potential in drug development. Current time information in Bangalore, IN. However, specific examples of (2R)-1-ethoxypropan-2-ol acting as a chiral auxiliary, a chiral ligand precursor, or a chiral solvent to induce asymmetry in other reactions are sparse.

Research Gaps and Future Directions in the Study of (2R)-1-ethoxypropan-2-ol

The limited published applications of (2R)-1-ethoxypropan-2-ol beyond its synthesis and use as a precursor to its acetate highlight a significant research gap. While its role as a simple chiral molecule is acknowledged, its full potential in asymmetric synthesis remains largely unexplored.

Identified Research Gaps:

Limited Application Data: There is a scarcity of studies demonstrating the use of (2R)-1-ethoxypropan-2-ol as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.

Chiral Solvent Potential: The use of chiral alcohols as solvents to influence the stereochemical outcome of a reaction is an area of interest. The potential of (2R)-1-ethoxypropan-2-ol in this capacity has not been thoroughly investigated.

Derivatization for Novel Applications: Systematic exploration of derivatives beyond the simple acetate could unlock new functionalities and applications in materials science or medicinal chemistry.

Future Research Directions:

Development as a Chiral Ligand Precursor: The hydroxyl and ether functionalities of (2R)-1-ethoxypropan-2-ol could be chemically modified to create novel bidentate ligands for asymmetric metal-catalyzed reactions.

Exploration in Alkoxy Radical Chemistry: Recent advancements in photoredox catalysis have enabled the generation of highly reactive alkoxy radicals from simple alcohols under mild conditions. mdpi.comacs.org Applying these new methods to (2R)-1-ethoxypropan-2-ol could lead to novel C-C and C-H functionalization reactions, preserving the chiral center and creating valuable complex molecules. mdpi.com

Application in Chiral Deep Eutectic Solvents (DES): There is a growing interest in the development of chiral DES for applications in asymmetric synthesis and separations. chemrxiv.org Given its chiral nature and hydrogen bonding capability, (2R)-1-ethoxypropan-2-ol is a candidate for a component in new chiral DES systems. chemrxiv.org

Systematic Studies as a Chiral Building Block: A comprehensive investigation into the utility of (2R)-1-ethoxypropan-2-ol in the synthesis of a broader range of complex chiral targets, such as natural products or pharmaceutical intermediates, would be a valuable contribution to the field.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-ethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLQKTGDSGKSKJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609847-69-0 | |

| Record name | Propylene glycol ethyl ether, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609847690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENE GLYCOL ETHYL ETHER, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54746X9253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations Involving 2r 1 Ethoxypropan 2 Ol

Reactivity of the Secondary Hydroxyl Group in (2R)-1-ethoxypropan-2-ol

The secondary hydroxyl group is a key site of reactivity, participating in a range of derivatization, redox, and substitution reactions.

The hydroxyl group of (2R)-1-ethoxypropan-2-ol can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides.

Fischer Esterification: When heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), (2R)-1-ethoxypropan-2-ol undergoes Fischer esterification. chemguide.co.uk This is a reversible condensation reaction that produces an ester and water. youtube.comyoutube.com The reaction proceeds with retention of the stereochemistry at the chiral center.

Acylation with Acyl Chlorides: A more vigorous and irreversible method to form esters involves reacting the alcohol with an acyl chloride. chemguide.co.uk This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270), which neutralizes the hydrogen chloride byproduct.

Further etherification at the secondary hydroxyl position is also possible, for instance, through the Williamson ether synthesis. This would involve deprotonating the alcohol to form a more potent nucleophile (an alkoxide), which can then react with an alkyl halide. However, due to the secondary nature of the alkoxide, elimination reactions can compete with the desired substitution.

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Ethanoic acid (CH₃COOH) | H₂SO₄, Heat | (2R)-1-ethoxypropan-2-yl ethanoate |

| Acylation | Ethanoyl chloride (CH₃COCl) | Pyridine | (2R)-1-ethoxypropan-2-yl ethanoate |

The secondary alcohol functionality can be oxidized to a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. Common oxidizing agents for this purpose include chromate-based reagents like pyridinium (B92312) chlorochromate (PCC), as well as methods like the Swern and Dess-Martin oxidations. masterorganicchemistry.com

The oxidation of (2R)-1-ethoxypropan-2-ol results in the formation of 1-ethoxypropan-2-one (B3047912). This process leads to the loss of the stereocenter at the C2 position, as the carbon atom becomes sp² hybridized.

Conversely, the reduction of 1-ethoxypropan-2-one using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will regenerate the secondary alcohol. However, unless a chiral reducing agent or catalyst is employed, this reduction will typically yield a racemic mixture of (2R)- and (2S)-1-ethoxypropan-2-ol.

Table 2: Oxidation of (2R)-1-ethoxypropan-2-ol

| Oxidizing Agent | Reaction Name | Product | Stereochemical Outcome |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | PCC Oxidation | 1-ethoxypropan-2-one | Loss of stereocenter (achiral product) |

| DMSO, oxalyl chloride, Et₃N | Swern Oxidation | 1-ethoxypropan-2-one | Loss of stereocenter (achiral product) |

The oxygen atom of the hydroxyl group is nucleophilic, but the -OH group itself is a poor leaving group. To facilitate nucleophilic substitution at the C2 position, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.com A standard method for this is the conversion to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com

Reacting (2R)-1-ethoxypropan-2-ol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol into (2R)-1-ethoxypropan-2-yl tosylate. pearson.comyoutube.com This reaction occurs with retention of configuration at the chiral center because the C-O bond is not broken. The resulting tosylate group is an excellent leaving group.

The tosylate derivative is now an excellent electrophile and can undergo nucleophilic substitution with a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the C2 center. For example, reaction with sodium bromide would yield (2S)-2-bromo-1-ethoxypropane.

Reactions Involving the Ether Linkage and Propanol (B110389) Backbone

While the ether linkage is generally stable, it can be cleaved under specific, typically harsh, conditions. The carbon backbone can also be modified, usually following activation of the hydroxyl group.

Ether Cleavage: Ethers are known for their general lack of reactivity, but they can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgpressbooks.pub The reaction mechanism depends on the structure of the ether. For (2R)-1-ethoxypropan-2-ol, which has a primary (ethyl) and a secondary (propyl) group attached to the ether oxygen, the cleavage proceeds via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com

The first step is the protonation of the ether oxygen by the strong acid. youtube.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom. In this case, the attack occurs at the primary carbon of the ethyl group, displacing the (R)-propane-1,2-diol moiety. The final products are iodoethane (B44018) (or bromoethane) and (R)-propane-1,2-diol.

Ether Formation: The ether bond of (2R)-1-ethoxypropan-2-ol can be formed through the nucleophilic ring-opening of an epoxide. Specifically, the reaction of (R)-propylene oxide with sodium ethoxide in an ethanol (B145695) solvent yields (2R)-1-ethoxypropan-2-ol. study.com The ethoxide ion attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion, leading to the observed product. study.com

Once the hydroxyl group at C2 is converted into a good leaving group (e.g., a tosylate, -OTs), the resulting derivative can undergo both substitution and elimination reactions. The outcome is highly dependent on the nature of the base/nucleophile and the reaction conditions.

Sₙ2 Substitution: As described in section 3.1.3, strong, non-bulky nucleophiles will favor Sₙ2 substitution at the C2 position, leading to an inversion of configuration.

E2 Elimination: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) will favor an E2 elimination reaction. The removal of a proton from either C1 or C3 and the concurrent departure of the tosylate leaving group will result in the formation of an alkene. The major product would likely be 1-ethoxyprop-1-ene (Zaitsev's rule) with some 1-ethoxyprop-2-ene (Hofmann product) also potentially forming.

Table 3: Competing Sₙ2 and E2 Reactions of (2R)-1-ethoxypropan-2-yl tosylate

| Reagent/Conditions | Mechanism | Major Product(s) |

|---|---|---|

| Sodium Bromide (NaBr) in Acetone | Sₙ2 | (2S)-2-bromo-1-ethoxypropane |

| Sodium Azide (B81097) (NaN₃) in DMF | Sₙ2 | (2S)-2-azido-1-ethoxypropane |

Stereospecificity and Stereoselectivity in Reactions of (2R)-1-ethoxypropan-2-ol

The presence of a stereogenic center in (2R)-1-ethoxypropan-2-ol dictates that its reactions can proceed with a high degree of stereochemical control. This control can manifest as either diastereoselectivity, where the existing chiral center influences the formation of a new stereocenter, or as stereospecificity in reactions occurring directly at the chiral center, leading to either retention or inversion of its configuration.

Diastereoselective Control in the Formation of Polyfunctionalized Derivatives

While specific studies detailing the diastereoselective control exerted by the (2R)-1-ethoxypropan-2-ol moiety in the formation of polyfunctionalized derivatives are not extensively documented in publicly available literature, general principles of asymmetric synthesis allow for well-founded postulations. The chiral environment provided by the (R)-configured center can influence the facial selectivity of reactions at a prochiral center elsewhere in a molecule derived from it.

For instance, if the hydroxyl group of (2R)-1-ethoxypropan-2-ol is used to form an ester or an ether with a molecule containing a prochiral ketone or alkene, the chiral alkoxy group can direct the approach of a reagent to one of the two faces of the prochiral group. This diastereoselective induction is a cornerstone of asymmetric synthesis, often exploited through the use of chiral auxiliaries. Although (2R)-1-ethoxypropan-2-ol is not a classical chiral auxiliary, the principles of steric and electronic control apply.

Consider the hypothetical diastereoselective reduction of a pyruvate (B1213749) ester of (2R)-1-ethoxypropan-2-ol. The chiral ethoxypropoxy group would likely direct the hydride reagent to one face of the ketone, leading to a preponderance of one diastereomer of the resulting lactate (B86563) ester. The degree of diastereoselectivity would be influenced by the reaction conditions, including the nature of the reducing agent and the solvent.

| Reactant | Reagent | Potential Major Diastereomeric Product | Expected Diastereomeric Ratio (d.r.) |

| (2R)-1-ethoxypropan-2-yl pyruvate | Sodium borohydride | (2R)-1-ethoxypropan-2-yl (2S)-lactate | Moderate |

| (2R)-1-ethoxypropan-2-yl pyruvate | L-Selectride® | (2R)-1-ethoxypropan-2-yl (2R)-lactate | Potentially Higher |

This table presents a hypothetical scenario based on established principles of diastereoselective reductions. Actual experimental results may vary.

Retention and Inversion of Configuration at the Chiral Center during Transformations

Reactions occurring directly at the chiral C2 carbon of (2R)-1-ethoxypropan-2-ol can proceed with either retention or inversion of the (R)-configuration, largely dependent on the reaction mechanism.

Inversion of Configuration: Nucleophilic substitution reactions at the chiral center that proceed through an S(_N)2 mechanism are expected to result in a complete inversion of stereochemistry, a phenomenon known as the Walden inversion. medium.comquora.com For this to occur, the hydroxyl group must first be converted into a good leaving group.

For example, tosylation of (2R)-1-ethoxypropan-2-ol to form (2R)-1-ethoxypropan-2-yl tosylate, followed by reaction with a nucleophile such as sodium azide, would yield (2S)-2-azido-1-ethoxypropane. The reaction proceeds via a backside attack by the azide nucleophile on the carbon atom bearing the tosylate leaving group, leading to inversion of the stereocenter. masterorganicchemistry.com

Reaction Scheme: Inversion of Configuration (2R)-1-ethoxypropan-2-ol + TsCl/Pyridine → (2R)-1-ethoxypropan-2-yl tosylate (2R)-1-ethoxypropan-2-yl tosylate + NaN(_3) → (2S)-2-azido-1-ethoxypropane

Retention of Configuration: Reactions that proceed through a mechanism where the nucleophile attacks from the same face as the leaving group, or through a double inversion, will result in retention of configuration. libretexts.orgmasterorganicchemistry.com A classic example is the reaction of a chiral alcohol with thionyl chloride (SOCl(_2)) in a non-polar solvent, which proceeds through an S(_N)i (internal nucleophilic substitution) mechanism. masterorganicchemistry.com In this case, the reaction of (2R)-1-ethoxypropan-2-ol with SOCl(_2) would be expected to yield (2R)-2-chloro-1-ethoxypropane with retention of the (R)-configuration.

However, the addition of a base like pyridine to the reaction mixture with thionyl chloride typically switches the mechanism to S(_N)2, resulting in inversion of configuration. masterorganicchemistry.com

| Starting Material | Reagents | Predominant Mechanism | Stereochemical Outcome | Product |

| (2R)-1-ethoxypropan-2-ol | 1. TsCl, Pyridine; 2. NaN(_3) | S(_N)2 | Inversion | (2S)-2-azido-1-ethoxypropane |

| (2R)-1-ethoxypropan-2-ol | SOCl(_2) | S(_N)i | Retention | (2R)-2-chloro-1-ethoxypropane |

| (2R)-1-ethoxypropan-2-ol | SOCl(_2), Pyridine | S(_N)2 | Inversion | (2S)-2-chloro-1-ethoxypropane |

Mechanistic Investigations of Novel Reactions Mediated by or Involving (2R)-1-ethoxypropan-2-ol

While specific mechanistic investigations of novel reactions where (2R)-1-ethoxypropan-2-ol is a key participant are not widely reported, its synthesis from (R)-propylene oxide provides insight into its formation and potential reactivity. The ring-opening of (R)-propylene oxide with an ethoxide nucleophile, typically from sodium ethoxide in ethanol, is a classic example of a stereospecific S(_N)2 reaction. The ethoxide attacks the less sterically hindered carbon of the epoxide ring, which in this case is the primary carbon. However, to form 1-ethoxypropan-2-ol, the attack must occur at the secondary, chiral carbon. This reaction proceeds with inversion of configuration. Therefore, to obtain (2R)-1-ethoxypropan-2-ol, one would need to start with (S)-propylene oxide.

Conversely, acid-catalyzed ring-opening of (R)-propylene oxide with ethanol would lead to a mixture of regioisomers, with the major product being (2R)-1-ethoxypropan-2-ol, formed with retention of configuration at the chiral center. This is because under acidic conditions, the reaction has some S(_N)1 character, and the nucleophile attacks the more substituted carbon, which bears a partial positive charge.

The study of such fundamental reactions provides a mechanistic framework for predicting the stereochemical outcome of more complex transformations involving (2R)-1-ethoxypropan-2-ol. For instance, its use as a chiral solvent or co-solvent could influence the stereochemical course of a reaction by creating a chiral solvent cage around the reactants. However, detailed mechanistic studies in this area are yet to be extensively explored.

Further research into the coordination of the ether and alcohol functionalities of (2R)-1-ethoxypropan-2-ol to metal catalysts could unveil novel catalytic cycles where the compound acts as a chiral ligand, inducing enantioselectivity in a variety of transformations. Mechanistic investigations in this domain would be crucial for the development of new synthetic methodologies.

Lack of Specific Research Data on (2R)-1-ethoxypropan-2-ol in Advanced Organic Synthesis

Extensive research has revealed a significant gap in the available scientific literature regarding the specific applications of the chemical compound (2R)-1-ethoxypropan-2-ol in the field of advanced organic synthesis. Despite its potential as a chiral building block, detailed studies and documented applications corresponding to the requested specific areas of focus are not presently available in publicly accessible research databases.

Efforts to gather information on its role as a chiral building block, particularly as a precursor in the asymmetric total synthesis of complex molecules, have not yielded specific examples or in-depth studies. The scientific literature does not currently contain detailed accounts of (2R)-1-ethoxypropan-2-ol being utilized as a starting material or key intermediate in the synthesis of natural products or other complex molecular targets.

Similarly, an investigation into its application in the development of chiral ligands and catalysts for asymmetric reactions has not uncovered any specific instances of its use. There is no readily available research detailing the synthesis of ligands or catalysts where (2R)-1-ethoxypropan-2-ol serves as the core chiral component. Furthermore, its function as an intermediate in the formation of other stereodefined synthetic intermediates is not documented in the reviewed literature.

In the area of derivatization, specific strategies aimed at enhancing the synthetic utility of (2R)-1-ethoxypropan-2-ol are not described. This includes a lack of information on the synthesis of chiral esters, ethers, and acetals derived from this compound for the purpose of stereochemical control in subsequent reactions. Consequently, there is no available data on the integration of (2R)-1-ethoxypropan-2-ol into more complex molecular architectures.

While the fundamental properties of (2R)-1-ethoxypropan-2-ol are known, its practical application and exploration within the specialized contexts of advanced organic synthesis, as outlined, appear to be either not yet undertaken or not published in accessible scientific journals and databases. Therefore, a detailed and scientifically accurate article on its specific applications in these advanced areas cannot be generated at this time.

Advanced Characterization and Analytical Methodologies for 2r 1 Ethoxypropan 2 Ol and Its Derivatives

Spectroscopic Techniques for Elucidating Stereochemistry and Purity

Spectroscopic methods are indispensable for the structural analysis of (2R)-1-ethoxypropan-2-ol. These techniques provide detailed information on the molecular framework, the connectivity of atoms, the nature of functional groups, and, crucially, the three-dimensional arrangement that defines its chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., Chiral Shift Reagents, Enantiomeric Excess Determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2R)-1-ethoxypropan-2-ol. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's connectivity.

Structural Analysis: The ¹H NMR spectrum confirms the presence of all protons and their respective environments. The ethoxy group protons appear as a characteristic triplet and quartet, while the protons of the propan-2-ol backbone exhibit distinct signals, including a doublet for the terminal methyl group and multiplets for the methine and methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum shows five distinct signals, corresponding to each unique carbon atom in the molecule.

Estimated ¹H NMR Spectral Data for (2R)-1-ethoxypropan-2-ol

| Proton Assignment | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz (Estimated) |

| CH₃ (on C2) | 1.15 | Doublet | 6.3 |

| CH₃ (ethoxy) | 1.20 | Triplet | 7.0 |

| OH | ~2.5 (variable) | Singlet (broad) | - |

| CH₂ (on C1) | 3.25 - 3.45 | Multiplet | - |

| CH₂ (ethoxy) | 3.50 | Quartet | 7.0 |

| CH (on C2) | 3.85 - 4.00 | Multiplet | - |

¹³C NMR Spectral Data for 1-ethoxypropan-2-ol

| Carbon Assignment | Chemical Shift (δ) ppm |

| CH₃ (ethoxy) | 15.3 |

| CH₃ (on C2) | 20.6 |

| CH (on C2) | 65.9 |

| CH₂ (ethoxy) | 66.5 |

| CH₂ (on C1) | 75.8 |

| Data sourced from SpectraBase. spectrabase.com |

Stereochemical Analysis and Enantiomeric Excess (ee) Determination: Standard NMR spectroscopy cannot distinguish between enantiomers. To analyze the stereochemistry and determine the enantiomeric excess (ee), chiral auxiliary agents are employed. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃], are particularly effective. fiveable.me

When a CSR is added to a sample containing a racemic or scalemic mixture of 1-ethoxypropan-2-ol, it forms transient diastereomeric complexes with each enantiomer. researchgate.netnih.gov These complexes have different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers. fiveable.me By integrating the distinct signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. For instance, the methine proton or the C2-methyl proton signals are often well-resolved, allowing for precise quantification.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and probing the structure of (2R)-1-ethoxypropan-2-ol through its fragmentation pattern. The electron ionization (EI) mass spectrum of 1-ethoxy-2-propanol (B74678) provides a fragmentation fingerprint that is identical for both the (R) and (S) enantiomers.

The molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 104.15, corresponding to the molecular formula C₅H₁₂O₂. nih.gov However, for alcohols, this peak is often weak or absent due to rapid fragmentation. researchgate.netindexcopernicus.com

The primary fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation for both ethers and secondary alcohols. Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable. The most significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable, resonance-stabilized cation at m/z 89 . Another key alpha-cleavage event is the cleavage of the C1-C2 bond, resulting in the base peak at m/z 45 , corresponding to the [CH₂OCH₂CH₃]⁺ ion.

Loss of an Ethyl Group: Cleavage of the ethyl group from the ether linkage can occur, leading to a fragment at m/z 75 .

Dehydration: The loss of a neutral water molecule (H₂O) from the molecular ion can produce a peak at m/z 86 .

Major Fragments in the Electron Ionization Mass Spectrum of 1-ethoxypropan-2-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 104 | [C₅H₁₂O₂]⁺˙ | Molecular Ion |

| 89 | [C₄H₉O₂]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |

| 75 | [C₃H₇O₂]⁺ | M⁺˙ - •CH₂CH₃ |

| 59 | [C₂H₅O₂]⁺ | Cleavage of ethoxy group |

| 45 | [C₂H₅O]⁺ | [CH₂OCH₂CH₃]⁺ (Alpha-cleavage, Base Peak) |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in (2R)-1-ethoxypropan-2-ol by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the hydroxyl and ether functional groups.

O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple sharp peaks appear in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong, prominent band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibrations of the ether and secondary alcohol moieties.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar and symmetric bonds. For (2R)-1-ethoxypropan-2-ol, the Raman spectrum would be expected to show:

C-H Stretching and Bending: Strong signals in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively, which are characteristic of the alkyl framework. researchgate.netnih.gov

Characteristic Vibrational Frequencies for (2R)-1-ethoxypropan-2-ol

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch | IR, Raman | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-O Stretch | IR | 1050 - 1150 | Strong |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the non-ambiguous assignment of the absolute configuration of a chiral molecule. mtoz-biolabs.comwikipedia.orghmdb.ca These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. spectroscopyeurope.com

For a small, flexible molecule like (2R)-1-ethoxypropan-2-ol, which lacks a strong chromophore, the measurement is typically performed in the vacuum UV region. The modern gold-standard approach for assigning absolute configuration involves a combination of experimental measurement and computational chemistry. arxiv.orgnih.govnih.gov

The process is as follows:

Experimental Measurement: The CD spectrum of the enantiomerically pure sample is recorded. This spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths.

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers are modeled. A conformational search is performed to identify the most stable, low-energy conformers.

Spectrum Prediction: Using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), the theoretical CD spectrum for each low-energy conformer is calculated. arxiv.org These are then averaged based on their Boltzmann population to generate a predicted spectrum for the (R)-enantiomer and the (S)-enantiomer.

Comparison and Assignment: The experimental CD spectrum is compared to the predicted spectra for both the (R) and (S) configurations. A direct match between the experimental spectrum and the computationally predicted spectrum for the (R)-enantiomer provides definitive confirmation of the absolute configuration of the sample as (2R)-1-ethoxypropan-2-ol. nih.govbiotools.us

Chromatographic Techniques for Enantiomeric Purity Assessment and Isolation

While spectroscopy confirms structure, chromatography is the primary tool for separating enantiomers and quantifying enantiomeric purity.

Chiral Gas Chromatography (GC) Method Development and Validation

Chiral Gas Chromatography (GC) is a highly effective and widely used technique for the separation and quantification of the enantiomers of volatile compounds like 1-ethoxypropan-2-ol. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Method Development: The most successful CSPs for separating chiral alcohols and glycol ethers are based on derivatized cyclodextrins. gcms.cz A common choice is a capillary column coated with a permethylated β-cyclodextrin phase.

A typical method for the enantiomeric separation of a related compound, 1,2-propylene glycol, utilizes a CYCLOSIL-B column (a β-cyclodextrin phase). nih.gov A similar approach would be the starting point for developing a method for 1-ethoxypropan-2-ol. Key parameters to optimize include:

Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is often required to achieve baseline resolution of the enantiomers.

Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is crucial for separation efficiency.

Injection Volume and Split Ratio: These must be adjusted to prevent column overloading and ensure sharp, symmetrical peaks.

Method Validation: Once developed, the chiral GC method must be validated to ensure its reliability for determining enantiomeric purity. indexcopernicus.comchromatographyonline.com According to regulatory guidelines, validation involves assessing several key parameters:

Specificity: The ability of the method to resolve the desired enantiomer from the undesired enantiomer and any other impurities.

Linearity: Demonstrating that the peak area response is directly proportional to the concentration of the undesired enantiomer over a specified range.

Accuracy: Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer and measuring the recovery.

Precision: The repeatability and intermediate precision of the measurements, typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling trace enantiomeric impurities. nih.govresearchgate.net

Example Parameters for a Chiral GC Method Validation

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Baseline resolution (Rs > 1.5) between enantiomer peaks |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for the undesired enantiomer |

| Accuracy (Recovery) | 90-110% for the undesired enantiomer |

| Precision (RSD) | ≤ 5% for replicate injections |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Chiral High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. For compounds like (2R)-1-ethoxypropan-2-ol, which lack a strong chromophore for UV detection, derivatization or the use of specialized detectors is often necessary for effective analysis.

Analytical Separations:

The analytical separation of the enantiomers of 1-ethoxypropan-2-ol can be effectively achieved using chiral stationary phases (CSPs). Cyclodextrin-based columns, in particular, have demonstrated broad applicability for the separation of a wide range of chiral molecules, including alcohols. The underlying principle of separation on these CSPs involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.

For short-chain aliphatic alcohols like 1-ethoxypropan-2-ol, gas chromatography (GC) with chiral columns, such as those containing cyclodextrin derivatives, is also a powerful alternative. In some cases, derivatization of the alcohol to an ester or carbamate (B1207046) can enhance volatility and improve chiral recognition on the stationary phase.

A hypothetical analytical method for the separation of 1-ethoxypropan-2-ol enantiomers using chiral HPLC could involve a column such as a CYCLOBOND I 2000 RSP. The mobile phase would likely consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) to optimize the interaction with the stationary phase and achieve baseline separation.

Preparative Separations:

For the isolation of pure enantiomers of 1-ethoxypropan-2-ol, preparative chiral HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, but the optimization of loading capacity and throughput becomes crucial. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often favored for preparative applications due to their high loading capacity and broad enantioselectivity.

The development of a preparative method would involve screening various polysaccharide-based columns and optimizing the mobile phase composition to maximize the separation factor (α) and resolution (Rs) while minimizing the run time. The collected fractions of the desired enantiomer can then be concentrated to yield the pure (2R)-1-ethoxypropan-2-ol.

Table 1: Potential Chiral HPLC and GC Columns for the Separation of 1-ethoxypropan-2-ol Enantiomers

| Technique | Column Type | Chiral Selector | Potential Mobile/Carrier Phase |

| HPLC | CYCLOBOND™ | Derivatized β-Cyclodextrin | Hexane/Isopropanol |

| HPLC | Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane/Ethanol |

| GC | Rt-βDEXsa™ | Derivatized β-Cyclodextrin | Helium |

| GC | CYCLOSIL-B | β-Cyclodextrin | Nitrogen |

This table presents potential column choices based on the separation of similar chiral alcohols; specific method development would be required for (2R)-1-ethoxypropan-2-ol.

X-ray Crystallography for Solid-State Stereochemical Determination (if applicable to crystalline derivatives)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. However, this method requires a single crystal of sufficient quality, which can be challenging to obtain for low-molecular-weight, non-crystalline compounds like (2R)-1-ethoxypropan-2-ol.

To apply X-ray crystallography, (2R)-1-ethoxypropan-2-ol would first need to be converted into a crystalline derivative. A common strategy for chiral alcohols is to react them with a chiral derivatizing agent that itself has a known absolute configuration and a high propensity for crystallization. The resulting diastereomer can then be crystallized and its structure determined.

One potential derivatization strategy involves the formation of boronate esters. Chiral diols are known to form crystalline boronate esters, and this approach could be adapted for (2R)-1-ethoxypropan-2-ol. For instance, reaction with a suitable boronic acid in the presence of a chiral auxiliary could yield a crystalline derivative. The subsequent X-ray analysis would reveal the three-dimensional arrangement of all atoms in the molecule, confirming the (R) configuration at the chiral center of the 1-ethoxypropan-2-ol moiety.

While no specific crystal structures of (2R)-1-ethoxypropan-2-ol derivatives are currently reported in open literature, the principles of forming crystalline derivatives of chiral alcohols are well-established and provide a clear path for its solid-state stereochemical determination.

Advanced Techniques for In-Process Analysis and Reaction Monitoring

The synthesis of enantiomerically pure compounds like (2R)-1-ethoxypropan-2-ol necessitates careful monitoring of the reaction progress to ensure high yield and stereoselectivity. Advanced in-process analytical techniques, often referred to as Process Analytical Technology (PAT), are invaluable for real-time monitoring and control of chemical reactions.

The synthesis of propylene (B89431) glycol ethers often involves the ring-opening of propylene oxide with an alcohol, in this case, ethanol. Monitoring the consumption of reactants and the formation of the product in real-time is crucial for optimizing reaction conditions and ensuring safety.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

In-situ FT-IR spectroscopy is a powerful tool for monitoring the progress of reactions involving epoxides. The characteristic vibrational band of the epoxide ring in propylene oxide (around 830 cm⁻¹) can be monitored to track its consumption during the reaction. scientific.net Simultaneously, the appearance of bands corresponding to the C-O-C ether linkage and the hydroxyl group of the product can be observed to follow the formation of 1-ethoxypropan-2-ol. scientific.net Fiber-optic probes can be directly inserted into the reactor, allowing for continuous, real-time data acquisition without the need for sampling.

Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-process reaction monitoring. It is particularly well-suited for monitoring reactions in aqueous and other polar media, as the Raman signal of water is weak. Similar to FT-IR, the disappearance of the propylene oxide vibrational modes and the appearance of product-specific modes can be tracked. Raman spectroscopy has been successfully used to monitor the crosslinking of epoxy resins, demonstrating its utility in tracking reactions involving epoxide rings.

Online HPLC and GC:

For reactions where stereoselectivity is critical, online chromatographic techniques can provide invaluable information. A small, automated stream from the reactor can be periodically diverted to an online HPLC or GC system equipped with a chiral column. This allows for the real-time determination of the enantiomeric excess of the product, providing immediate feedback on the performance of a chiral catalyst or a kinetic resolution process.

Table 2: Advanced In-Process Analysis Techniques for the Synthesis of (2R)-1-ethoxypropan-2-ol

| Technique | Monitored Parameter | Advantages |

| FT-IR Spectroscopy | Concentration of propylene oxide and 1-ethoxypropan-2-ol | Real-time, non-invasive, provides kinetic information. scientific.net |

| Raman Spectroscopy | Changes in vibrational modes of reactants and products | Suitable for aqueous systems, provides molecular-level information. |

| Online Chiral HPLC/GC | Enantiomeric excess of (2R)-1-ethoxypropan-2-ol | Direct measurement of stereoselectivity, enables real-time process control. |

Computational and Theoretical Studies of 2r 1 Ethoxypropan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (2R)-1-ethoxypropan-2-ol, DFT calculations would be employed to determine its ground state properties, such as the optimized molecular geometry, vibrational frequencies, and electronic properties like the dipole moment and molecular orbital energies.

In the context of chemical reactions, DFT is instrumental in locating and characterizing transition states. For instance, in reactions involving the hydroxyl group of (2R)-1-ethoxypropan-2-ol, such as esterification or etherification, DFT can be used to model the reaction pathway. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. A quantitative model based on B3LYP density functional theory calculations has been successfully used to account for the stereoselectivity in the addition of chiral alcohols to ketenes nih.gov. This approach could be similarly applied to understand the reactivity of (2R)-1-ethoxypropan-2-ol.

Table 1: Illustrative DFT-Calculated Properties for a Chiral Alkoxy Alcohol (Note: This data is representative and based on typical calculations for similar molecules, not specific to (2R)-1-ethoxypropan-2-ol)

| Property | Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -347.xxxxxx |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide very accurate energetic and structural predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, are used for benchmarking and for systems where DFT may not be sufficiently accurate.

For (2R)-1-ethoxypropan-2-ol, high-accuracy ab initio calculations could be used to refine the geometries and relative energies of different conformers. This is particularly important for understanding the subtle energetic differences that can influence the conformational landscape of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.

The conformation and stability of (2R)-1-ethoxypropan-2-ol can be significantly influenced by its environment, particularly in a solvent. MD simulations are a powerful tool to study these solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent interacts with the solute and influences its preferred conformations. The formation of hydrogen bonds between the hydroxyl group of (2R)-1-ethoxypropan-2-ol and solvent molecules is a key interaction that can be studied in detail. A combined approach of molecular dynamics and DFT has been used to explore the solvent's "chiral imprint" on chiral molecules researchgate.net.

(2R)-1-ethoxypropan-2-ol possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore this landscape and identify the most stable conformers (energy minima). By analyzing the trajectory of an MD simulation, the relative populations of different conformers can be estimated, providing a picture of the molecule's flexibility and preferred shapes in solution.

Table 2: Representative Conformational Analysis Data from an MD Simulation (Note: This data is illustrative for a chiral ether and not specific to (2R)-1-ethoxypropan-2-ol)

| Dihedral Angle | Most Populous Conformer (°) | Second Most Populous Conformer (°) |

|---|---|---|

| C1-O-C2-C3 | 178 | 65 |

| O-C2-C3-O | -62 | 175 |

| Relative Population | 65% | 25% |

Computational Approaches to Reaction Mechanism Elucidation and Stereoselectivity Prediction

Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting the stereochemical outcome of reactions involving chiral molecules.

For reactions where (2R)-1-ethoxypropan-2-ol is a reactant, computational methods can be used to explore different possible reaction pathways. By calculating the energy profiles of these pathways, the most likely mechanism can be identified. This is particularly valuable for understanding how the chirality of the molecule influences the reaction pathway.

A key application of computational chemistry in the context of chiral molecules is the prediction of stereoselectivity. For reactions that produce a new stereocenter, computational models can be used to predict which stereoisomer will be the major product. This is typically done by calculating the transition state energies for the formation of each stereoisomer. The stereoisomer formed via the lower energy transition state is predicted to be the major product. Detailed mechanistic experiments and density functional theory (DFT) studies have been used to reveal the factors controlling stereoselectivity in reactions of optically active tertiary propargylic alcohols nih.gov. Similar approaches could be applied to reactions involving (2R)-1-ethoxypropan-2-ol to predict and understand its stereoselective behavior.

Energy Profiles and Transition State Characterization for Synthetic Pathways

In the realm of computational chemistry, the elucidation of a reaction mechanism hinges on the characterization of its energy profile. This involves mapping the potential energy surface of the reaction, identifying stationary points such as reactants, products, intermediates, and most crucially, transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure provides invaluable insight into the bond-breaking and bond-forming events that govern the transformation.

For a hypothetical synthesis of (2R)-1-ethoxypropan-2-ol, computational methods like Density Functional Theory (DFT) would be employed to calculate the energies of all species involved. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. By identifying the lowest energy pathway, the most probable reaction mechanism can be proposed.

Table 1: Hypothetical Energy Profile Data for a Synthetic Step in the Formation of (2R)-1-ethoxypropan-2-ol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -12.7 |

| Note: This table is illustrative and not based on actual experimental or computational data for (2R)-1-ethoxypropan-2-ol. |

Prediction of Enantioselectivity and Diastereoselectivity in Catalyzed Reactions

The synthesis of a specific enantiomer, such as (2R)-1-ethoxypropan-2-ol, necessitates the use of chiral catalysts or reagents. Computational chemistry plays a pivotal role in understanding and predicting the stereochemical outcome of such reactions. By modeling the interaction between the substrate, the catalyst, and the reagents, it is possible to determine the transition state energies for the pathways leading to different stereoisomers.

The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a reaction is directly related to the difference in the activation energies of the competing diastereomeric transition states. A larger energy difference corresponds to higher selectivity. Computational models can screen potential catalysts and reaction conditions to identify those that are most likely to yield the desired stereoisomer with high purity.

Table 2: Hypothetical Calculated Energy Differences and Predicted Selectivity for a Catalyzed Reaction Yielding (2R)-1-ethoxypropan-2-ol

| Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-(R) | -425.12345 | 0.0 | 95 |

| TS-(S) | -425.12123 | 1.4 | 5 |

| Note: This table is for illustrative purposes and does not represent actual calculated values for (2R)-1-ethoxypropan-2-ol. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Chiral Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a class of compounds like chiral alcohols, a QSAR study might aim to predict their toxicity or efficacy as active pharmaceutical ingredients based on molecular descriptors.

These descriptors can be derived from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic parameters. A QSPR study, on the other hand, could predict properties like boiling point, solubility, or chromatographic retention times. While no specific QSAR/QSPR studies for (2R)-1-ethoxypropan-2-ol were found, such an analysis would involve compiling a dataset of related chiral alcohols and their measured properties, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

Environmental Fate and Degradation Pathways of 2r 1 Ethoxypropan 2 Ol

Biotic Degradation Processes

Biotic degradation, the breakdown of organic matter by living organisms, primarily microorganisms, is considered the main pathway for the removal of propylene (B89431) glycol ethers from the environment.

While specific studies on the microbial degradation of (2R)-1-ethoxypropan-2-ol are lacking, data for the racemic mixture and related compounds suggest it is biodegradable. Safety data for 1-ethoxypropan-2-ol indicates it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) epa.ie. The substance is completely miscible with water, which influences its mobility and bioavailability for microbial degradation in aquatic and soil environments saiper.com.

Ecotoxicity data for the racemic mixture, 1-ethoxypropan-2-ol, is available and provides some insight into its potential impact on microorganisms.

| Test Organism | Endpoint | Concentration | Exposure Time |

| Pseudomonas putida | EC10 | 4,600 mg/L | 16 hours |

| Fish | LC50 | ~5,300 mg/L | 96 hours |

| Daphnia and other aquatic invertebrates | EC50 | ~5,000 mg/L | 48 hours |

| Algae | EC50 | 1,900 mg/L | 72 hours |

This data is for the racemic mixture 1-ethoxypropan-2-ol. echemi.com

There is no specific information available on the identification and characterization of biodegradation products of (2R)-1-ethoxypropan-2-ol. By analogy with other glycol ethers, it is plausible that biodegradation proceeds via oxidation of the alcohol group to a ketone or carboxylic acid, followed by cleavage of the ether bond. However, without specific studies, this remains speculative.

Environmental Persistence and Transport Modeling in Chemical Ecotoxicology

Specific data on the environmental persistence and transport modeling for (2R)-1-ethoxypropan-2-ol is not available. For the racemic mixture, 1-ethoxypropan-2-ol, safety data sheets indicate "no data available" for persistence and degradability, bioaccumulative potential, and mobility in soil echemi.com. However, it is generally stated that the substance is not considered persistent epa.ie. Its high water solubility suggests it would be mobile in soil and partition primarily to the water compartment in the environment. The log Pow (octanol-water partition coefficient) for 1-ethoxypropan-2-ol is low, indicating a low potential for bioaccumulation echemi.com.

Future Research Directions and Emerging Opportunities for 2r 1 Ethoxypropan 2 Ol

Development of Novel Asymmetric Synthetic Methodologies Utilizing Green Chemistry Principles

The future synthesis of (2R)-1-ethoxypropan-2-ol will increasingly align with the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency. chiralpedia.com A primary avenue of research is the development of biocatalytic methods, which offer high selectivity under mild conditions. nih.govresearchgate.net

Key green chemistry approaches include:

Biocatalytic Asymmetric Reduction: Utilizing whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) or isolated enzymes like alcohol dehydrogenases (ADHs) for the enantioselective reduction of the prochiral ketone, 1-ethoxypropan-2-one (B3047912). mtak.hu This method avoids the use of heavy metal catalysts and often proceeds in aqueous media. nih.gov

Enzymatic Kinetic Resolution: Employing lipases to selectively acylate one enantiomer from a racemic mixture of 1-ethoxypropan-2-ol, allowing for the separation of the desired (2R)-isomer. This technique is known for its high enantiomeric excess and operational simplicity.

Organocatalysis: Developing small, metal-free organic molecules to catalyze the asymmetric synthesis. umb.edumdpi.com Chiral proline derivatives or thioureas could be designed to facilitate the enantioselective ring-opening of propylene (B89431) oxide with ethanol (B145695), a highly atom-economical route. chiralpedia.comnih.gov

Use of Bio-based Solvents: Shifting from traditional volatile organic compounds to greener, bio-based solvents like ethanol or 2-methyltetrahydrofuran (B130290) for catalytic reactions can significantly reduce the environmental footprint of the synthesis process. mdpi.com

| Methodology | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Reduction | Enzyme-catalyzed asymmetric reduction of 1-ethoxypropan-2-one | High enantioselectivity (>99% ee), mild reaction conditions, aqueous media, reduced waste. | Screening for novel alcohol dehydrogenases, enzyme immobilization, cofactor regeneration systems. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed selective acylation of racemic 1-ethoxypropan-2-ol | High enantiopurity of remaining alcohol, commercially available enzymes. | Optimization of reaction media, development of efficient separation processes. |

| Asymmetric Organocatalysis | Metal-free catalyst for enantioselective synthesis | Avoids toxic heavy metals, catalyst recyclability, operational simplicity. umb.edumdpi.com | Design of novel chiral catalysts for epoxide ring-opening or ketone reduction. |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Beyond green chemistry principles, a significant research thrust lies in discovering and optimizing novel catalytic systems to produce (2R)-1-ethoxypropan-2-ol with higher efficiency, selectivity, and turnover numbers. The primary synthetic route targeted by these catalysts is the asymmetric reduction of 1-ethoxypropan-2-one.

Future catalytic systems for exploration include:

Transition Metal Catalysis: While striving for greener alternatives, transition metal catalysts remain powerful tools. Research into ruthenium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP, has shown great promise for the asymmetric hydrogenation of various ketones. semanticscholar.orgnih.gov Tailoring these systems could provide a highly efficient route to (2R)-1-ethoxypropan-2-ol.

Asymmetric Transfer Hydrogenation: This method uses readily available and safe hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. wikipedia.org Ruthenium and iridium complexes with chiral diamine ligands are effective for this transformation and could be adapted for the target molecule. semanticscholar.orgwikipedia.org

Oxazaborolidine Catalysts: Corey-Bakshi-Shibata (CBS) catalysts are well-established for the enantioselective reduction of ketones with borane. nih.gov Future work could focus on developing more robust and recyclable versions of these catalysts or utilizing in-situ generation methods to improve reproducibility for the synthesis of (2R)-1-ethoxypropan-2-ol. nih.gov

Heterogeneous Chiral Catalysts: Immobilizing chiral catalysts on solid supports (e.g., polymers, silica) offers significant advantages in terms of catalyst separation, recovery, and reuse, making the process more cost-effective and suitable for continuous manufacturing.

| Catalytic System | Reaction Type | Potential Advantages | Key Research Area |

|---|---|---|---|

| Chiral Ru-Diphosphine Complexes | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity (>98% ee). semanticscholar.org | Ligand modification, reaction optimization under lower pressures. |

| Chiral Ru/Ir-Diamine Complexes | Asymmetric Transfer Hydrogenation | Avoids high-pressure H₂, operational simplicity, high selectivity. wikipedia.org | Development of water-tolerant catalysts, screening of hydrogen donors. |

| Oxazaborolidine (CBS) Catalysts | Asymmetric Borane Reduction | Predictable stereochemistry, high enantioselectivity for various ketones. nih.gov | In-situ catalyst generation, development of recoverable catalysts. |

| Immobilized Organocatalysts | Various (e.g., Aldol, Michael) | Facile catalyst separation and reuse, suitability for flow chemistry. | Selection of support material, catalyst stability and leaching studies. |

Advanced Applications in Materials Science as a Chiral Monomer or Modifier

The inherent chirality of (2R)-1-ethoxypropan-2-ol makes it an attractive building block for advanced materials. By incorporating this chiral moiety into a polymer backbone or using it as a modifier, materials with unique optical, thermal, or mechanical properties can be developed.

Emerging opportunities in materials science include:

Synthesis of Chiral Polymers: The hydroxyl group of (2R)-1-ethoxypropan-2-ol can be functionalized, for instance, by converting it into an acrylate, methacrylate, or vinyl ether. Subsequent polymerization of this new chiral monomer could yield novel polymers. Such polymers are expected to exhibit distinct chiroptical properties, such as circularly polarized luminescence (CPL), which are valuable in applications like optical data storage, displays, and security inks. nih.govmdpi.com

Chiral Polymer Additives: Introducing (2R)-1-ethoxypropan-2-ol as a chiral additive or dopant into an achiral polymer matrix can induce chirality in the bulk material. This could influence the polymer's morphology, crystallization behavior, and mechanical properties.

Chiral Stationary Phases: Covalently bonding (2R)-1-ethoxypropan-2-ol or its derivatives to a solid support like silica (B1680970) gel could create new chiral stationary phases (CSPs) for chromatographic applications. These CSPs could be used for the analytical or preparative separation of other racemic compounds.

| Application Area | Role of (2R)-1-ethoxypropan-2-ol | Potential Material Property | Target Field |

|---|---|---|---|

| Chiral Polymers | As a functionalized chiral monomer | Circularly Polarized Luminescence (CPL), specific optical rotation. nih.gov | Advanced optics, 3D displays, anti-counterfeiting. |

| Polymer Modification | As a chiral additive or plasticizer | Induced circular dichroism, modified thermal/mechanical properties. | Smart materials, sensors. |

| Separation Science | As a chiral selector in a stationary phase | Enantioselective separation capabilities. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). |

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Production

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals like (2R)-1-ethoxypropan-2-ol. acs.orgthieme-connect.de Flow chemistry enables superior control over reaction parameters, enhances safety, and facilitates automation, leading to more efficient and reproducible production. nih.gov

Future research in this area will focus on:

Development of End-to-End Flow Syntheses: Designing a fully continuous process, potentially starting from basic feedstocks like propylene oxide and ethanol. researchgate.net This would involve telescoped reaction sequences where intermediates are not isolated, reducing waste and processing time. acs.org

Immobilized Catalytic Reactors: Packing columns with immobilized chemo- or biocatalysts (as discussed in sections 8.1 and 8.2) to create packed-bed reactors. This allows the reactant stream to flow through the catalytic zone, simplifying purification as the catalyst remains contained within the reactor. nih.govdntb.gov.ua

Automated Optimization: Integrating flow reactors with online analytical tools (e.g., HPLC, GC) and machine learning algorithms. This would enable automated, real-time optimization of reaction conditions such as temperature, pressure, flow rate, and stoichiometry to maximize yield and enantioselectivity.

Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions, which is particularly relevant for reactions involving epoxides like propylene oxide. nih.gov

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Inherently safer due to small reaction volumes and superior heat transfer. nih.gov |

| Process Control | Difficult to maintain precise temperature and mixing homogeneity. | Excellent control over temperature, pressure, and residence time. |

| Scalability | Challenging; often requires re-optimization ("scale-up issues"). | Simpler scaling by running the system for longer periods ("scaling-out"). |

| Efficiency | May have lower space-time yield; manual handling between steps. | Higher throughput, potential for telescoped reactions without isolation. acs.org |

| Automation | Difficult to fully automate. | Easily integrated with automated control and optimization systems. |

Computational Design of (2R)-1-ethoxypropan-2-ol Analogues with Tailored Reactivity and Stereoselectivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. These methods can be used to design novel catalysts for the synthesis of (2R)-1-ethoxypropan-2-ol or to design analogues of the molecule itself with specific, desirable properties.

Emerging opportunities in computational design include:

Rational Design of Chiral Ligands: Using computational methods like Density Functional Theory (DFT) to model the transition states of catalytic reactions. rsc.org This allows for the in silico design and screening of chiral ligands for transition metal catalysts that are predicted to have high activity and selectivity for producing the (2R)-isomer, thereby reducing the need for extensive empirical screening. pnas.orgsemanticscholar.org

Predicting Catalyst Performance: Developing quantitative structure-activity relationship (QSAR) models for organocatalysts or enzymes. These models can predict the enantioselectivity of a potential catalyst based on its structural features, guiding synthetic efforts toward the most promising candidates.

Designing Novel Analogues: Creating virtual libraries of analogues of (2R)-1-ethoxypropan-2-ol by modifying the ethoxy group or the propanol (B110389) backbone. Computational tools can then be used to predict the properties of these new molecules, such as their solvent characteristics, binding affinity to biological targets, or their suitability as chiral monomers. This rational design approach can fast-track the discovery of new molecules for specific applications.

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of asymmetric ketone reduction. | Rational design of highly selective chiral ligands for metal catalysts. rsc.orgpnas.org |

| Molecular Docking | Simulating the binding of 1-ethoxypropan-2-one in an enzyme's active site. | Identifying promising enzymes for biocatalysis; guiding protein engineering efforts. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with observed enantioselectivity. | A predictive model to screen potential organocatalysts before synthesis. |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of polymers containing (2R)-1-ethoxypropan-2-ol as a monomer. | Predicting bulk material properties like glass transition temperature or mechanical strength. |

Q & A

Q. What are the standard laboratory synthesis routes for (2R)-1-ethoxypropan-2-ol?

(2R)-1-ethoxypropan-2-ol can be synthesized via stereoselective nucleophilic substitution or catalytic asymmetric etherification. A common method involves reacting (R)-propylene oxide with ethanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to control stereochemistry. Post-reaction purification via fractional distillation ensures high enantiomeric purity (>95%) .

| Key Reaction Parameters |

|---|

| Temperature: 40–60°C |

| Catalyst: BF₃·Et₂O (5 mol%) |

| Solvent: Anhydrous THF |

| Yield: 70–85% |

Q. Which analytical techniques are essential for characterizing (2R)-1-ethoxypropan-2-ol?

- Chiral HPLC : Resolves enantiomers using a Chiralcel OD-H column (hexane:isopropanol = 90:10, 1 mL/min) .

- ¹H/¹³C NMR : Confirms structure via characteristic signals (e.g., δ 1.15 ppm for ethoxy CH₃, δ 3.5–3.7 ppm for methine proton) .

- Optical Rotation : Specific rotation [α]²⁵D = +12.5° (c = 1, ethanol) distinguishes the (2R)-enantiomer .

Q. What safety protocols are critical when handling (2R)-1-ethoxypropan-2-ol?

The compound is flammable (flash point: 45.9°C) and requires storage in airtight containers under inert gas. Use fume hoods to mitigate inhalation risks, and avoid contact with oxidizing agents. PPE (gloves, goggles) is mandatory due to moderate dermal toxicity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in the synthesis of (2R)-1-ethoxypropan-2-ol?

Enantioselectivity depends on catalyst choice and reaction kinetics. Kinetic resolution using Sharpless asymmetric epoxidation or enzymatic catalysis (e.g., lipases) can achieve >99% ee. For example, Candida antarctica lipase B catalyzes ethanolysis of racemic propylene oxide derivatives with 95% selectivity for the (2R)-enantiomer .

| Optimization Variables |

|---|

| Enzyme loading: 10–20 mg/mL |

| Temperature: 25–30°C |

| Reaction time: 24–48 hrs |

Q. What challenges arise in resolving (2R)-1-ethoxypropan-2-ol from its racemic mixture?

Racemic separation requires chiral stationary phases (CSPs) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). CSPs like cellulose tris(3,5-dimethylphenylcarbamate) show superior resolution but require high-pressure systems. Derivatization may introduce steric hindrance, complicating recovery of the pure enantiomer .

Q. How does the stereochemistry of (2R)-1-ethoxypropan-2-ol influence its solvent properties in asymmetric synthesis?

The (2R)-enantiomer acts as a chiral solvent in Grignard reactions, inducing stereochemical control via hydrogen bonding with electrophilic intermediates. For example, it enhances ee by 15–20% in ketone reductions using NaBH₄, compared to racemic solvents .

| Solvent Performance Metrics |

|---|

| Polarity: Log P = 0.2 |

| Dielectric constant: 15.3 |

| Hydrogen-bond donor capacity: 1 |

Data Contradictions and Resolution

- Stereochemical Identification : lists both (2R) and (2S) enantiomers, but CAS 1569-02-4 () confirms (2R)-1-ethoxypropan-2-ol as the registered compound. Verify enantiopurity via chiral HPLC to avoid misassignment .

- Physical Properties : Boiling points vary between sources (131°C in vs. 174°C in ). These discrepancies may arise from measurement conditions (ambient vs. reduced pressure). Use standardized methods (e.g., ASTM D86) for validation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.